molecular formula C8H15BrO4S B580074 Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate CAS No. 1312478-47-9

Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

Cat. No. B580074
M. Wt: 287.168
InChI Key: DRDIKYRQXJWIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

EMBM has been used in a variety of scientific research applications, such as drug discovery, enzyme inhibition, and protein-protein interaction studies. It has been used in the synthesis of various compounds, such as peptides, peptidomimetics, and small molecules. It has also been used in the synthesis of fluorescent dyes and other fluorescent compounds, as well as in the synthesis of fluorescent proteins. In addition, it has been used in the synthesis of various organic materials, such as polymers, resins, and emulsifiers.


Molecular Structure Analysis

The molecular formula of EMBM is C8H15BrO4S. The InChI Key is DRDIKYRQXJWIIX-MRVPVSSYSA-N.


Chemical Reactions Analysis

EMBM acts as a nucleophile in a variety of reactions, including SN2 and SNAr reactions. In an SN2 reaction, EMBM acts as a nucleophile and attacks an electrophile, such as a halide or an ester, resulting in the formation of a new bond. In an SNAr reaction, EMBM acts as a nucleophile and attacks an aromatic ring, resulting in the formation of a new bond. In both cases, the reaction proceeds through a nucleophilic substitution mechanism.


Physical And Chemical Properties Analysis

The molecular weight of EMBM is 287.17. It is a low melting solid.

Scientific Research Applications

  • Synthesis of Triazoloquinoline Compounds : Pokhodylo and Obushak (2019) describe a method to synthesize ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, which is a triazoloquinoline compound, using a reaction that involves a similar ethylsulfonyl compound. This highlights its role in the synthesis of complex organic molecules (Pokhodylo & Obushak, 2019).

  • Creation of Dihydrofuran Carboxylates : Harikrishnan et al. (2013) synthesized a range of trans-ethyl 5-aroyl-4-aryl-2-((arylsulfonyl)methyl)-4,5-dihydrofuran-3-carboxylates via a domino reaction involving an ethylsulfonyl butanoate derivative. This showcases the compound's utility in creating novel structures with potential applications in drug discovery (Harikrishnan et al., 2013).

  • Synthesis of Antimicrobial Agents : Doraswamy and Ramana (2013) used a bromophenyl derivative in a series of reactions to synthesize various compounds with potential antimicrobial activity. This indicates its use in the development of new antimicrobial agents (Doraswamy & Ramana, 2013).

  • Synthesis of Pyrroles and Sulfones : Petrov et al. (2021) describe the use of a bromo-substituted sulfone in the synthesis of pyrroles, demonstrating its application in creating diverse organic structures (Petrov, Kalyazin, & Somov, 2021).

  • Preparation of Methanesulfonate Esters : Chan, Cox, and Sinclair (2008) studied the hydrolysis of a methanesulfonate ester, a process relevant for the synthesis of pharmaceuticals and chemicals, indicating the compound's role in such syntheses (Chan, Cox, & Sinclair, 2008).

  • Microwave-Mediated Synthesis : Harikrishnan et al. (2013) also demonstrated the use of an ethylsulfonyl butanoate derivative in a microwave-mediated, solvent-free synthesis of tetrahydropyrimidines, showing its utility in green chemistry applications (Harikrishnan, Rajesh, Perumal, & Almansour, 2013).

  • Role in the Synthesis of Fluorinated Compounds : Xiang et al. (2017) used an ethyl difluoroacetate derivative in a photoinduced reaction to create fluorinated compounds, highlighting its role in the synthesis of such specialized molecules (Xiang, Li, Kuang, & Wu, 2017).

  • Fabrication of Densely Functionalized Molecules : Harikrishnan et al. (2012) showcased the use of an ethylsulfonyl butanoate derivative in the synthesis of densely functionalized cyclohexa-1,4-dienes and tetrahydropyridines, emphasizing its utility in creating complex organic structures (Harikrishnan, Rajesh, & Perumal, 2012).

Future Directions

EMBM is a versatile building block for the synthesis of various organic compounds and serves as a valuable tool in drug discovery and development. It can be used to synthesize pyridine methylsulfone hydroxamate LpxC inhibitors for treating bacterial infections .

properties

IUPAC Name

ethyl 4-bromo-2-methyl-2-methylsulfonylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDIKYRQXJWIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CCBr)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in mineral oil, 2.33 g, 58.3 mmol) was washed with hexanes (2×10 mL) in a 100 mL two neck round bottom flask under nitrogen then suspended in DMF (30 mL). The suspension was treated dropwise with ethyl 2-(methylsulfonyl)propanoate (10.0 g, 55.49 mmol) in DMF (10 mL). The mixture was stirred 30 min at RT, cooled to 0° C., and treated drop-wise with 1,2-dibromoethane (5.17 mL, 58.8). The mixture was allowed to warm to room temperature while stirring overnight. The mixture was quenched with saturated aq ammonium chloride (100 mL) and extracted with diethyl ether (4×50 mL). Combined organics were washed with 50% saturated sodium chloride (4×50 mL), dried (MgSO4), and concentrated in vacuo. Crude material was purified via silica chromatography (350 g, 230-400 mesh) and an eluent of EtOAc in hexanes (10-20%) to afford the title compound as a pale yellow oil (7.9 g, 50%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.33 (t, J=7.05 Hz, 3H) 1.64 (s, 3H) 2.49-2.59 (m, 1H) 2.78 (ddd, J=13.89, 10.16, 6.64 Hz, 1H) 3.05 (s, 3H) 3.33-3.41 (m, 1H) 3.46-3.54 (m, 1H) 4.22-4.37 (m, 2H).
Quantity
2.33 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
two
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.17 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
50%

Citations

For This Compound
1
Citations
S Basak, Y Li, S Tao, F Daryaee, J Merino… - Journal of Medicinal …, 2022 - ACS Publications
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a promising drug target in Gram-negative bacteria. Previously, we described a correlation between the …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.